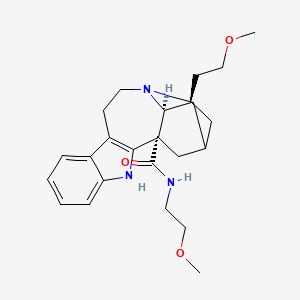
15-Isobutyrylmiguanin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15-Isobutyrylmiguanin is a small molecular compound with the chemical formula C19H24O6. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of flavonoid and has been investigated for its potential therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-isobutyrylmiguanin involves multiple steps, including the use of specific reagents and reaction conditions. One common method involves the esterification of miguanin with isobutyric acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
15-Isobutyrylmiguanin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid), bases (sodium hydroxide).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a plant growth regulator and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating conditions such as colitis and cancer.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 15-isobutyrylmiguanin involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of nuclear factor NF-kappa-B (NFKB), a key regulator of inflammation and immune responses . By inhibiting NFKB, this compound can modulate the expression of genes involved in inflammation, cell proliferation, and apoptosis. This inhibition is achieved through the binding of the compound to the NFKB complex, preventing its activation and subsequent translocation to the nucleus.
相似化合物的比较
15-Isobutyrylmiguanin can be compared with other similar compounds, such as:
Miguanin: The parent compound from which this compound is derived. It lacks the isobutyryl group and has different chemical properties and biological activities.
Flavonoid Derivatives: Compounds structurally related to flavonoids, which share similar chemical backbones but differ in their substituent groups. These derivatives may have varying degrees of biological activity and therapeutic potential.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to inhibit NFKB and its potential therapeutic applications in treating inflammatory diseases and cancer make it a compound of significant interest in scientific research and pharmaceutical development.
属性
分子式 |
C19H24O6 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
[(3aS,6E,10Z,11aR)-6-(hydroxymethyl)-3-methylidene-2,5-dioxo-4,8,9,11a-tetrahydro-3aH-cyclodeca[b]furan-10-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C19H24O6/c1-11(2)18(22)24-10-13-5-4-6-14(9-20)16(21)8-15-12(3)19(23)25-17(15)7-13/h6-7,11,15,17,20H,3-5,8-10H2,1-2H3/b13-7-,14-6+/t15-,17+/m0/s1 |
InChI 键 |
TXZUNEFLWSLHBF-UZBZFLIQSA-N |
手性 SMILES |
CC(C)C(=O)OC/C/1=C\[C@@H]2[C@@H](CC(=O)/C(=C/CC1)/CO)C(=C)C(=O)O2 |
规范 SMILES |
CC(C)C(=O)OCC1=CC2C(CC(=O)C(=CCC1)CO)C(=C)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B10839972.png)
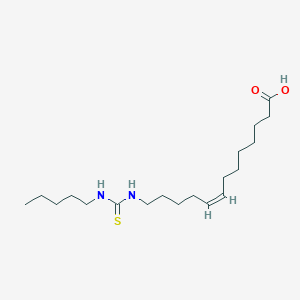
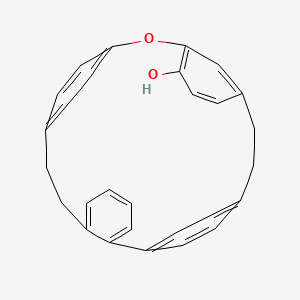

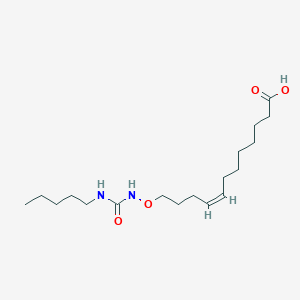
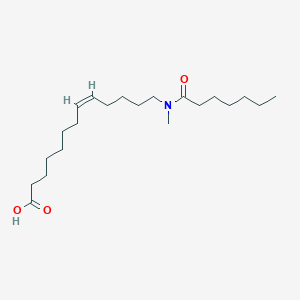

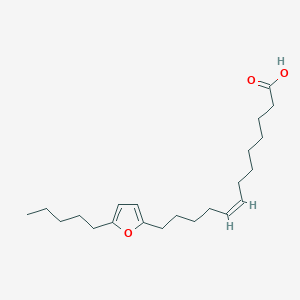
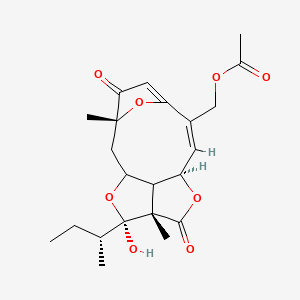
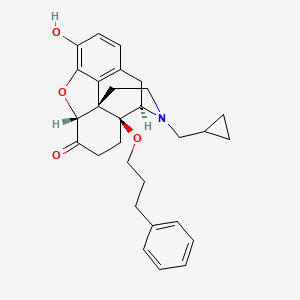
![5-Hydroxy-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),9,11(19),15-heptaen-17-one](/img/structure/B10840042.png)

